CHIR-98014 is a small molecule that has been investigated for its potential to inhibit an enzyme called glycogen synthase kinase-3 (GSK-3). GSK-3 is involved in regulating numerous cellular processes, including metabolism, cell growth, and survival [].
Studies have shown that CHIR-98014 can inhibit both GSK-3 alpha and beta isoforms []. Inhibiting GSK-3 has potential implications for several areas of scientific research, including:
CHIR-98014 is a synthetic organic compound classified as a potent inhibitor of glycogen synthase kinase-3 alpha and beta (GSK-3α and GSK-3β). It is recognized for its ability to competitively inhibit ATP binding, making it a valuable tool in biochemical research and drug development. The compound has the IUPAC name 6-N-[2-[[4-(2,4-dichlorophenyl)-5-imidazol-1-ylpyrimidin-2-yl]amino]ethyl]-3-nitropyridine-2,6-diamine and has a molecular weight of 486.3 Da with the formula C20H17Cl2N9O2 .
CHIR-98014 primarily functions through competitive inhibition of GSK-3, which plays a critical role in various cellular processes. The compound's mechanism involves binding to the ATP site of the enzyme, thereby preventing its phosphorylation activity. This inhibition leads to the activation of pathways such as Wnt/β-catenin signaling, which is crucial for cell proliferation and differentiation .
The biological activity of CHIR-98014 is characterized by its high potency as an inhibitor of GSK-3α and GSK-3β, with IC50 values of approximately 0.58 nM and 0.65 nM, respectively . This inhibition results in significant effects on glucose metabolism, cellular proliferation, and differentiation. In various studies, CHIR-98014 has been shown to activate the Wnt/β-catenin signaling pathway, which is essential for embryonic development and stem cell maintenance .
The synthesis of CHIR-98014 involves several steps that typically include:
The detailed synthetic route may vary based on specific laboratory protocols but generally follows these principles .
CHIR-98014 has several applications in both research and potential therapeutic contexts:
Studies have demonstrated that CHIR-98014 interacts specifically with GSK-3 isoforms, leading to downstream effects on various cellular pathways. For instance:
These interactions underscore its potential as a therapeutic agent targeting metabolic disorders.
Several compounds share structural or functional similarities with CHIR-98014. Here’s a comparison highlighting their uniqueness:
Compound Name | GSK-3 Inhibition Potency (IC50) | Unique Features |
---|---|---|
CHIR-99021 | 0.01 nM | Lower toxicity; potent Wnt pathway activator |
BIO | ~0.1 µM | Non-selective; broader kinase inhibition |
SB-216763 | ~0.1 µM | Selective but less potent than CHIR compounds |
CHIR-98014 stands out due to its high specificity and potency against GSK-3 isoforms, making it particularly useful in targeted research applications .